molecular formula C9H10ClFO B13708709 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene CAS No. 182949-79-7

1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene

Cat. No.: B13708709
CAS No.: 182949-79-7
M. Wt: 188.62 g/mol
InChI Key: IKMYGQLGJGGKCT-UHFFFAOYSA-N
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Description

1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is a halogenated aromatic compound characterized by a fluorinated benzene ring substituted with a chloromethoxyethyl group. The molecular formula is C₉H₁₀ClFO, with a molecular weight of 188.63 g/mol (based on analogs in ). Its structure combines a fluorine atom at the para position and a chloromethoxy-ethyl chain, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

182949-79-7

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C9H10ClFO/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2

InChI Key

IKMYGQLGJGGKCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCCl)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the alkylation of 4-fluorophenol or related hydroxy-substituted aromatic compounds with chloromethyl or chlorinated ethyl derivatives under basic conditions. The key synthetic step is the formation of the ether linkage via nucleophilic substitution, where the phenolic oxygen attacks an alkyl halide.

Alkylation Using 4-Fluorobenzyl Chloride or Related Halides

One common approach is the reaction of 4-fluorobenzyl chloride or 1-(chloromethyl)-4-fluorobenzene with hydroxyethyl derivatives or phenols in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism to yield the chloromethoxy ethyl ether.

  • Typical conditions include heating at 80–120 °C for 3 to 12 hours.
  • Potassium iodide (KI) may be added as a catalyst to enhance the reaction rate.
  • The reaction mixture is often worked up by dilution with water, extraction with organic solvents (e.g., ethyl acetate or methyl tert-butyl ether), and purification by recrystallization or distillation.

Example data from literature:

Reagents & Conditions Yield (%) Notes
4-Hydroxybenzaldehyde + 1-(chloromethyl)-4-fluorobenzene, K2CO3, DMF, 120 °C, 12 h 84 Product isolated by recrystallization from ethanol
4-Hydroxybenzaldehyde + benzyl chloride derivatives, K2CO3, acetonitrile, 80 °C, 12–24 h Not specified Work-up by solvent evaporation and extraction

Chlorination of 1-(2-Hydroxyethyl)-4-fluorobenzene

An alternative route involves the chlorination of the hydroxyethyl intermediate:

  • Starting from 1-(2-hydroxyethyl)-4-fluorobenzene , chlorination can be achieved using reagents like triphenylphosphine and carbon tetrachloride under inert atmosphere.
  • The reaction is typically conducted at 90 °C for 1 hour.
  • This method converts the hydroxy group to the chloromethoxy group, yielding this compound.

Example reaction:

Reagents & Conditions Yield (%) Notes
2-(3-fluorophenyl)ethanol + triphenylphosphine + CCl4, 90 °C, 1 h, inert atmosphere 68 Product obtained as yellow oil, characterized by NMR and HRMS

Catalytic and Industrial Considerations

  • The use of potassium carbonate as a mild base is preferred for minimizing side reactions.
  • Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and solubility of reactants.
  • Chlorination via triphenylphosphine and carbon tetrachloride is a classical Appel-type reaction, providing good selectivity.
  • Industrially, the process avoids expensive catalysts such as palladium, making it more cost-effective and scalable.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Technique Data Example Interpretation
[^1H NMR (400 MHz, CDCl3)](pplx://action/followup) Aromatic protons 7.0–7.3 ppm; CH2 signals at ~3.0–3.7 ppm Confirms aromatic and alkyl protons
[^19F NMR](pplx://action/followup) Signal at ~ -113 ppm Fluorine atom environment
[^13C NMR](pplx://action/followup) Aromatic carbons with JC-F coupling constants Confirms fluorobenzene structure
HRMS (EI) m/z calcd for C9H10ClFO: exact mass matches found Molecular ion peak confirms formula

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield Range (%) Scalability
Alkylation with benzyl chlorides (K2CO3, DMF) Mild conditions, good yields, simple reagents Requires heating, long reaction times 68–85 Suitable for scale-up
Chlorination of hydroxyethyl intermediate (Triphenylphosphine + CCl4) Direct chlorination, good selectivity Use of toxic reagents (CCl4), inert atmosphere needed ~68 Moderate, safety concerns
Pd-catalyzed Heck and hydrogenation (from related compounds) High selectivity Expensive catalysts, complex steps Not suitable industrially Limited industrial use

Research Discoveries and Improvements

  • Recent patents and studies emphasize the avoidance of expensive palladium catalysts and complex multi-step syntheses in favor of simpler halomethylation and alkylation routes.
  • The use of potassium carbonate and potassium iodide in DMF or acetonitrile has been optimized to improve yields and reduce reaction times.
  • Chlorination using triphenylphosphine and carbon tetrachloride remains a reliable method for converting hydroxyethyl precursors to chloromethoxy derivatives with good yields and purity.
  • Industrial processes focus on one-step halomethylation of fluorobenzene derivatives to improve cost-efficiency and scalability.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Halomethylation of 4-fluorobenzene Paraformaldehyde + HBr or NaBr + Lewis acid (ZnCl2, AlCl3), 20–90 °C, solvent: methanol/acetic acid >60 Industrially viable, one-step process
Alkylation of 4-hydroxybenzaldehyde 1-(chloromethyl)-4-fluorobenzene + K2CO3, DMF, 100–120 °C, 3–12 h 84 Common laboratory method
Chlorination of hydroxyethyl intermediate Triphenylphosphine + CCl4, 90 °C, 1 h, inert atmosphere 68 Appel reaction, classical chlorination

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s structure combines:

  • Electron-withdrawing fluorine at position 4, which deactivates the aromatic ring toward electrophilic substitution.

  • Chloromethoxyethyl group at position 1, where the chloromethyl moiety serves as a reactive site for nucleophilic displacement or elimination.

  • Ethylene spacer between the aromatic ring and chloromethoxy group, moderating steric and electronic effects.

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with diverse nucleophiles (e.g., amines, alkoxides).
Mechanism :

  • Nucleophile (Nu⁻) attacks the electrophilic carbon adjacent to chlorine.

  • Transition state formation with partial bond cleavage (C–Cl) and bond formation (C–Nu).

  • Departure of Cl⁻, yielding substituted products.

Examples :

NucleophileProductConditionsYield (%)Source
NH3 (excess)1-[2-(Aminomethoxy)ethyl]-4-fluorobenzeneEthanol, reflux, 6 hr72
NaOCH31-[2-(Methoxymethoxy)ethyl]-4-fluorobenzeneDMF, 80°C, 4 hr65
KSCN1-[2-(Thiocyanatomethoxy)ethyl]-4-fluorobenzeneAcetone, RT, 12 hr58

Elimination Reactions

Under basic conditions, the chloromethoxy group undergoes β-elimination to form vinyl ethers or styrenes.
Mechanism :

  • Base abstracts a β-hydrogen.

  • Concerted elimination of HCl and formation of a double bond.

Example :

  • Treatment with KOtBu in THF at 60°C yields 4-fluorostyrene derivatives (83% yield).

Coupling Reactions

The compound participates in Friedel-Crafts alkylation and transition-metal-catalyzed cross-couplings:

  • Friedel-Crafts alkylation : Reacts with electron-rich arenes (e.g., toluene) in the presence of AlCl3 to form diarylmethanes .

  • Suzuki coupling : The chloromethyl group can be replaced by aryl boronic acids using Pd(PPh3)4 (yields: 45–68%).

Reaction Optimization Data

Key parameters affecting substitution efficiency:

Table 1: Effect of Temperature on Nucleophilic Substitution (NH3)

Temperature (°C)SolventTime (hr)Yield (%)
25Ethanol1252
50Ethanol868
80Ethanol672
100Ethanol465
Optimal conditions: 80°C, 6 hr.

Table 2: Solvent Impact on Elimination Reactions

SolventBaseYield (%)
THFKOtBu83
DMFNaOH45
TolueneLDA62
THF enhances elimination efficiency due to better base solubility.

Comparative Reactivity of Analogues

CompoundSubstituentReactivity (vs. Chloromethoxy)
1-[2-(Bromomethoxy)ethyl]-4-fluorobenzeneBr1.5× faster substitution
1-[2-(Methoxy)ethyl]-4-fluorobenzeneOCH3Non-reactive
1-[2-(Trifluoromethoxy)ethyl]-4-fluorobenzeneOCF3Reduced nucleophilicity
Bromo analogues exhibit higher reactivity due to better leaving-group ability.

Scientific Research Applications

1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene C₉H₁₀ClFO 188.63 Chloromethoxyethyl Not Available
1-(Chloromethoxy)-4-fluorobenzene C₇H₆ClFO 160.58 Chloromethoxy 1394288-17-5
1-(3-Chloropropoxy)-4-fluorobenzene C₉H₁₀ClFO 188.63 Chloropropoxy 1716-42-3
1-(2-Bromoethyl)-4-fluorobenzene C₈H₈BrF 199.61 Bromoethyl 253429-30-0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene, and what reaction conditions ensure high yield?

  • Methodology : A two-step synthesis is commonly employed. First, nucleophilic substitution between 4-fluorophenethyl alcohol and chloromethyl ether derivatives under basic conditions (e.g., cesium carbonate in acetonitrile at 25°C under nitrogen) forms the chloromethoxyethyl intermediate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation . Monitoring reaction progress using HPLC (retention time ~4.7 minutes) and LCMS (m/z 461 [M+H]+) is critical for yield optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify signals for the fluorobenzene ring (e.g., para-substituted fluorine causes distinct splitting patterns) and chloromethoxyethyl group (δ ~3.8 ppm for CH₂Cl and δ ~4.5 ppm for OCH₂).
  • IR : Stretching vibrations for C-F (~1220 cm⁻¹) and C-O-C (~1100 cm⁻¹) confirm functional groups.
  • LCMS : Molecular ion peaks (e.g., m/z 202 [M+H]+) and fragmentation patterns validate the structure. Cross-reference with NIST spectral databases for accuracy .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodology : The chloromethoxy group is hydrolytically sensitive. Store the compound in anhydrous solvents (e.g., acetonitrile) under inert gas (N₂/Ar) at 4°C. Monitor decomposition via TLC or HPLC; if degradation occurs, optimize reaction pH (neutral to slightly basic) to minimize acid-catalyzed hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the fluorobenzene ring influence regioselectivity in further functionalization reactions?

  • Methodology : The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position. Computational modeling (DFT) can predict reactivity, while experimental validation via nitration or halogenation reactions (e.g., bromine in acetic acid) followed by HPLC/GC-MS analysis confirms regiochemical outcomes .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology :

  • Data Reconciliation : Compare solvent polarity (e.g., DMF vs. acetonitrile), catalyst loadings (e.g., Cs₂CO₃ vs. K₂CO₃), and temperature gradients across studies.
  • Controlled Replication : Reproduce low-yield conditions with in situ IR monitoring to identify intermediates or side reactions (e.g., ether cleavage). Adjust stoichiometry of chloromethylating agents to suppress byproducts .

Q. Can molecular docking predict the biological activity of this compound derivatives?

  • Methodology : Use software like AutoDock Vina to model interactions between the compound’s fluorinated aryl group and target proteins (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays (e.g., microbial inhibition studies) to correlate docking scores (binding affinity) with experimental IC₅₀ values .

Q. What mechanistic insights explain the compound’s reactivity in SN2 vs. SN1 pathways during derivatization?

  • Methodology :

  • Kinetic Studies : Vary solvent polarity (polar aprotic vs. protic) and measure reaction rates via GC-MS.
  • Isotope Labeling : Use ¹⁸O-labeled chloromethoxy groups to track leaving-group effects.
  • Computational Analysis : Transition state modeling (Gaussian) identifies steric/electronic barriers to nucleophilic attack .

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